molecular formula C11H14NaO3 B1629949 Sodium isobutyl 4-oxidobenzoate CAS No. 84930-15-4

Sodium isobutyl 4-oxidobenzoate

Cat. No.: B1629949
CAS No.: 84930-15-4
M. Wt: 217.22 g/mol
InChI Key: MTJOUMUFQWWSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium isobutyl 4-oxidobenzoate is a chemical compound with the molecular formula C11H15NaO3 and a molecular weight of 218.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 4-oxidobenzoate typically involves the esterification of 4-hydroxybenzoic acid with isobutanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents such as toluene or methanol

Industrial Production Methods: Industrial production methods are similar but scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products:

Scientific Research Applications

Sodium isobutyl 4-oxidobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a preservative in biological samples.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of sodium isobutyl 4-oxidobenzoate involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • Sodium butyl 4-oxidobenzoate
  • Sodium propyl 4-oxidobenzoate
  • Sodium methyl 4-oxidobenzoate

Comparison: Sodium isobutyl 4-oxidobenzoate is unique due to its specific isobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability compared to its analogs. This makes it particularly useful in applications requiring enhanced solubility and stability .

Properties

CAS No.

84930-15-4

Molecular Formula

C11H14NaO3

Molecular Weight

217.22 g/mol

IUPAC Name

sodium;4-(2-methylpropoxycarbonyl)phenolate

InChI

InChI=1S/C11H14O3.Na/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9;/h3-6,8,12H,7H2,1-2H3;

InChI Key

MTJOUMUFQWWSAH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)O.[Na]

Key on ui other cas no.

84930-15-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium isobutyl 4-oxidobenzoate
Reactant of Route 2
Reactant of Route 2
Sodium isobutyl 4-oxidobenzoate
Reactant of Route 3
Reactant of Route 3
Sodium isobutyl 4-oxidobenzoate
Reactant of Route 4
Reactant of Route 4
Sodium isobutyl 4-oxidobenzoate
Reactant of Route 5
Reactant of Route 5
Sodium isobutyl 4-oxidobenzoate
Reactant of Route 6
Reactant of Route 6
Sodium isobutyl 4-oxidobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.